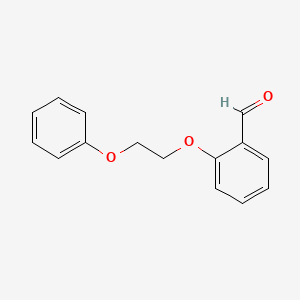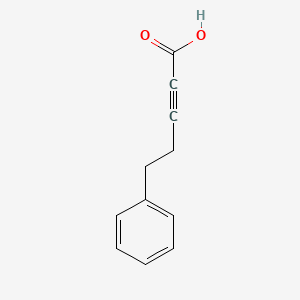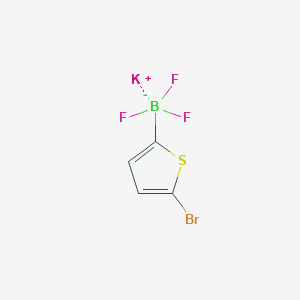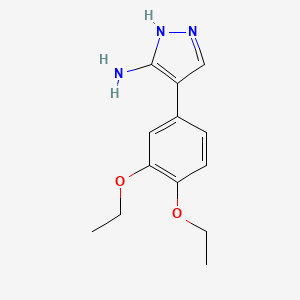
2-(2-Phenoxyethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Phenoxyethoxy)benzaldehyde” is a chemical compound with the molecular formula C15H14O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “this compound” can be achieved from Salicylaldehyde and 2-Phenoxyethylbromide . Another approach involves a two-step, one-pot reduction/cross-coupling procedure . An enzymatic process for the production of benzaldehyde from l-phenylalanine has also been developed .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C15H14O3 . It has a molecular weight of 242.27 .Chemical Reactions Analysis
Benzaldehyde, a related compound, has been shown to undergo various reactions. For instance, it can be selectively oxidized to benzoic acid and subsequently esterified to methyl benzoate . It can also be reduced to benzyl alcohol .Aplicaciones Científicas De Investigación
Catalysis and Reaction Mechanisms
- A study on the adsorption and reaction of benzaldehyde on MgO revealed insights into the Claisen–Schmidt condensation reaction, which could have implications for the use of 2-(2-Phenoxyethoxy)benzaldehyde in similar reactions (J. Lichtenberger, Sirena C. Hargrove-Leak, M. D. Amiridis, 2006).
Chemical Synthesis
- Research on the scalable preparation of related benzaldehyde compounds can inform the synthesis methods for this compound, enhancing its production efficiency (Sun Gui-fa, 2012).
Enzyme Catalysis
- Studies on enzyme-catalyzed asymmetric C–C-bond formation using benzaldehyde lyase highlight the potential for biocatalytic applications of this compound (Sven Kühl, Daniela Zehentgruber, M. Pohl, Michael Müller, S. Lütz, 2007).
Molecular Structure Analysis
- Crystal structure analysis of related benzaldehyde derivatives contributes to the understanding of the physical and chemical properties of this compound, which is crucial for its application in materials science and molecular engineering (P. G. Jene, D. Chan, B. L. Cooke, J. Ibers, 1999).
Catalytic Conversion
- Research on the catalytic conversion of 2-hydroxybenzaldehyde over palladium surfaces, using density functional theory, provides insights into the potential catalytic applications of this compound (A. Verma, N. Kishore, 2017).
Polymer Chemistry
- Studies on the synthesis of 2-(aminomethyl)phenol derivatives for benzoxazine synthesis have implications for the use of this compound in creating novel polymer structures (Shaoying Cui, C. Arza, P. Froimowicz, H. Ishida, 2020).
Antifungal Applications
- The antifungal activity of redox-active benzaldehydes, targeting cellular antioxidation, suggests potential biomedical applications for this compound in developing new antifungal strategies (Jong H. Kim, K. Chan, N. Mahoney, B. Campbell, 2011).
Propiedades
IUPAC Name |
2-(2-phenoxyethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-12-13-6-4-5-9-15(13)18-11-10-17-14-7-2-1-3-8-14/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHULWVWUZLNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2521513.png)

![3-Methyl-1-{1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-4-(1,3-thiazol-4-yl)azetidin-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2521520.png)

![2-(6-Chloropyridine-2-carbonyl)-1-phenyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2521523.png)
![[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B2521524.png)


![Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate](/img/structure/B2521528.png)
![3-((2,5-dimethylphenyl)sulfonyl)-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2521529.png)
![Methyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2521530.png)
